molecular formula C14H9F3N2 B1624791 2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 627511-04-0

2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1624791
CAS No.: 627511-04-0
M. Wt: 262.23 g/mol
InChI Key: QGKYNZWMNUTCSE-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by the presence of a pyridine ring fused to a pyrrole ring, with a trifluoromethylphenyl group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-trifluoromethylbenzaldehyde and 2-aminopyridine.

    Condensation Reaction: The initial step involves a condensation reaction between 4-trifluoromethylbenzaldehyde and 2-aminopyridine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the pyrrolo[2,3-c]pyridine core structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of heterocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-pyrrolo[2,3-c]pyridine: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.

    2-(4-Methylphenyl)-1H-pyrrolo[2,3-c]pyridine: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and reactivity.

Uniqueness

2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-3-1-9(2-4-11)12-7-10-5-6-18-8-13(10)19-12/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKYNZWMNUTCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=NC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463085
Record name 2-[4-(Trifluoromethyl)phenyl]-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627511-04-0
Record name 2-[4-(Trifluoromethyl)phenyl]-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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